4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate
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Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13IO5 and a molecular weight of 412.18 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and methoxy groups attached to a phenyl ring, which is esterified with 4-methoxybenzoic acid. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2-iodo-6-methoxyphenol and 4-methoxybenzoic acid.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its unique structural features and reactivity.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate can be compared with similar compounds to highlight its uniqueness:
4-Formyl-2-iodo-6-methoxyphenyl benzoate: This compound differs by having a benzoate group instead of a methoxybenzoate group, which affects its reactivity and applications.
4-Formyl-2-iodo-6-methoxyphenyl acetate: This compound has an acetate group instead of a methoxybenzoate group, leading to different chemical properties and uses.
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate:
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLILCVJQFOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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